3-(2-Nitrophenyl)isoxazol-5-amine
CAS No.: 887591-67-5
Cat. No.: VC3861829
Molecular Formula: C9H7N3O3
Molecular Weight: 205.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887591-67-5 |
---|---|
Molecular Formula | C9H7N3O3 |
Molecular Weight | 205.17 g/mol |
IUPAC Name | 3-(2-nitrophenyl)-1,2-oxazol-5-amine |
Standard InChI | InChI=1S/C9H7N3O3/c10-9-5-7(11-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H,10H2 |
Standard InChI Key | ATHKBNBCSNXZHX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NOC(=C2)N)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C(=C1)C2=NOC(=C2)N)[N+](=O)[O-] |
Introduction
Synthesis and Manufacturing
One-Pot Chlorination-Cyclization
A patented method for analogous compounds involves a one-pot synthesis using chlorination and cyclization . For example:
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Chlorination: 2-Methyl-6-nitrobenzaldoxime reacts with chlorine in halogenated solvents (e.g., dichloromethane).
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Cyclization: Ethylene gas is introduced with a base (e.g., triethylamine) to form the isoxazole ring .
This method avoids isolating unstable intermediates, achieving yields >85% .
1,3-Dipolar Cycloaddition
Nitrile oxides, generated in situ from hydroximyl chlorides, react with alkynes to form isoxazoles . For 3-(2-nitrophenyl)isoxazol-5-amine:
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Precursor: (Z)-2-Nitrobenzaldoxime reacts with propargylamine.
Table 1: Synthetic Routes Comparison
Method | Yield (%) | Key Advantages | Limitations |
---|---|---|---|
One-Pot | 85–90 | Scalable, avoids intermediates | Requires gaseous ethylene |
Cycloaddition | 60–75 | Mild conditions, regioselective | Multi-step purification |
Reactivity and Functionalization
Nitro Group Reduction
The nitro group can be reduced to an amine using Fe/HOAc or Zn/NH₄Cl, forming 3-(2-aminophenyl)isoxazol-5-amine . This intermediate is valuable for pharmaceutical applications .
Amine Derivatization
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Acylation: Reacts with acyl chlorides to form amides (e.g., acetamide derivatives) .
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Sulfonylation: Bis-sulfonylation with mesyl chloride yields spirocyclic analogs with antiviral activity .
Table 2: Functionalization Products
Reaction Type | Product | Application |
---|---|---|
Reduction | 3-(2-Aminophenyl)isoxazol-5-amine | Antiviral intermediates |
Sulfonylation | Spirocyclic bis-sulfonamides | Inhibitors of flaviviruses |
Applications and Research Findings
Antiviral Activity
Spirocyclic derivatives of 3-(2-nitrophenyl)isoxazol-5-amine exhibit potent activity against tick-borne encephalitis virus (TBEV) and West Nile virus (WNV) . For example:
Material Science
The nitro group enhances thermal stability, making the compound a candidate for high-temperature polymers .
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